molecular formula C19H21N3O2 B11395162 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11395162
M. Wt: 323.4 g/mol
InChI Key: UHLBXTBOERNAGS-VOTSOKGWSA-N
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperidine moiety: This step involves the reaction of the oxazole intermediate with a piperidine derivative under suitable conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl derivative, often through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
  • 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
  • Benzene, 1,2-dimethoxy-4-(1-propenyl)-

Uniqueness

The uniqueness of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H21N3O2/c1-14-8-10-22(11-9-14)19-17(13-20)21-18(24-19)7-6-15-4-3-5-16(12-15)23-2/h3-7,12,14H,8-11H2,1-2H3/b7-6+

InChI Key

UHLBXTBOERNAGS-VOTSOKGWSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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